Teluro de manganeso

Descripción general

Descripción

Synthesis Analysis

Manganese telluride and its variants, such as AMnTe2 (A = K, Rb, Cs, Li, Na), can be synthesized using solid-state reaction and cation exchange techniques. These procedures involve reactions in sealed niobium tubes under specific conditions to produce compounds with distinct layered structures. The synthesis process is crucial as it determines the final compound's structure and, subsequently, its properties and potential applications (Kim, Wang, & Hughbanks, 1998).

Molecular Structure Analysis

The molecular structures of manganese tellurides are characterized by MnTe4 tetrahedra, which form the fundamental building blocks. These tetrahedra combine in different manners to create various layered structures. For example, in compounds like KMnTe2 and RbMnTe2, the tetrahedra are connected at their corners to form layers. The structural diversity in manganese tellurides is attributed to the different ways these MnTe4 tetrahedra are arranged and connected, affecting the material's electronic and magnetic properties (Kim, Wang, & Hughbanks, 1999).

Chemical Reactions and Properties

Manganese tellurides engage in various chemical reactions that highlight their reactive nature and chemical versatility. The compounds can interact with different chemical agents, leading to the formation of new structures and materials. For example, the interaction with ligands can control the nuclearity of manganese telluride molecular clusters, leading to different core structures and properties. This reactivity is crucial for synthesizing materials with specific desired properties (Choi et al., 2015).

Physical Properties Analysis

Manganese tellurides display a range of physical properties, including magnetic and thermoelectric behaviors. For example, certain manganese telluride compounds exhibit Curie-Weiss paramagnetism, while others show antiferromagnetic to paramagnetic transitions. These properties are highly dependent on the material's structure and composition, influencing its potential applications in various technological fields (Gowda et al., 2023).

Chemical Properties Analysis

The chemical properties of manganese tellurides, such as reactivity and stability, are influenced by their molecular structure and synthesis conditions. The electrochemical properties, in particular, highlight the potential application of MnTe in fields such as energy storage and sensors. The ability to form various compounds with different stoichiometries and structures allows for the fine-tuning of their chemical properties for specific applications (Sharma, Rastogi, & Singh, 2004).

Aplicaciones Científicas De Investigación

Sistemas de almacenamiento de energía

El teluro de manganeso se ha utilizado en la fabricación de sistemas de almacenamiento de energía robustos . Específicamente, una nanoestructura de this compound soportado en óxido de grafeno (MnTe/GO) ha mostrado un potencial excepcional como material para aplicaciones de supercondensadores . El nanocompuesto MnTe/GO exhibe una capacidad específica (Csp) aumentada de 2203 F g −1 a una densidad de corriente de 2 A g −1, demostrando una impresionante tasa de retención del 99% durante 2000 ciclos .

Aplicaciones fotocatalíticas

El this compound se ha utilizado en aplicaciones fotocatalíticas . Las láminas bidimensionales ultrafina de this compound (II) se han utilizado para sensibilizar los nanotubos de titanio para ampliar el espectro de absorción y utilizar la luz visible para la división fotoelectroquímica del agua .

Propiedades magnéticas

El this compound exhibe propiedades magnéticas interesantes . Se ha informado la síntesis de this compound 2D utilizando un método de síntesis escalable que consiste en fusión seguida de exfoliación en fase líquida (LPE) . Este material es prometedor para aplicaciones en dispositivos de memoria, sensores y dispositivos biomédicos .

Aplicaciones de espintrónica

Debido a sus propiedades ferromagnéticas, los compuestos de teluro de zinc dopados con manganeso se pueden utilizar en aplicaciones de espintrónica

Direcciones Futuras

The discovery of altermagnetism in manganese telluride has broad implications for technology and research . It offers distinct advantages for the developing field of next-generation magnetic memory technology, known as spintronics . It also offers a promising platform for exploring unconventional superconductivity .

Mecanismo De Acción

Target of Action

Manganese telluride (MnTe) is primarily used in the field of energy storage and conversion, specifically in supercapacitor applications . It has also been identified as a potential thermoelectric material . The primary targets of MnTe are the electrochemical systems where it acts as an effective material for energy storage .

Mode of Action

Manganese telluride interacts with its targets by facilitating electron transfer and augmenting the active electrochemical surface area . This is achieved through the effective incorporation of MnTe into graphene oxide sheets, forming a MnTe/GO nanostructure . This interaction results in enhanced electrochemical capabilities .

Biochemical Pathways

Its action involves the electron transfer processes in electrochemical systems .

Pharmacokinetics

For instance, the MnTe/GO nanostructure exhibits a heightened specific capacity (Csp) of 2203 F g −1 at a current density of 2 A g −1 .

Result of Action

The result of manganese telluride’s action is the enhancement of the performance of energy storage systems. Specifically, the MnTe/GO nanostructure demonstrates an impressive retention rate of 99% over 2000 cycles, highlighting its superior stability . This makes it a promising candidate for next-generation, high-performance supercapacitor applications .

Action Environment

The action of manganese telluride can be influenced by environmental factors. For instance, the synthesis of MnTe/GO nanostructure involves a hydrothermal process . .

Propiedades

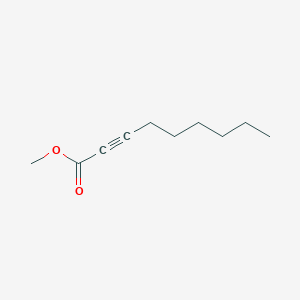

IUPAC Name |

tellanylidenemanganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMINMXIEZOMBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mn]=[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

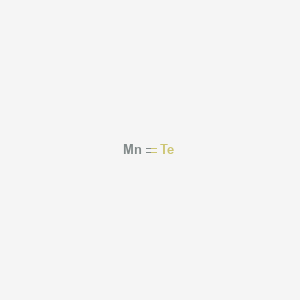

Molecular Formula |

MnTe | |

| Record name | manganese(II) telluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Manganese(II)_telluride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014212 | |

| Record name | Manganese(II) telluride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12032-88-1 | |

| Record name | Manganese telluride (MnTe) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12032-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese telluride (MnTe) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese telluride (MnTe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(II) telluride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.